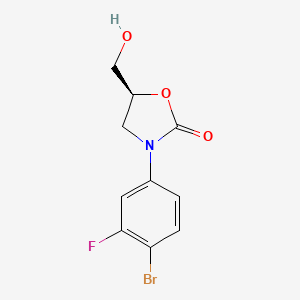
(S)-3-(4-bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-3-(4-bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one, also known as this compound, is a useful research compound. Its molecular formula is C10H9BrFNO3 and its molecular weight is 290.088. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(S)-3-(4-bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one, also known as a derivative of oxazolidinone, has garnered significant attention in pharmaceutical research due to its potential biological activities. This compound is particularly noted for its implications in medicinal chemistry and its role as an intermediate in the synthesis of more complex molecules.
The compound has a molecular formula of C10H9BrFNO3 and a molecular weight of approximately 290.09 g/mol. It features a hydroxymethyl group and a bromofluorophenyl moiety, contributing to its unique biological properties. The predicted boiling point is around 401.6 °C, and it has a density of approximately 1.701 g/cm³ .
The primary mechanism of action for oxazolidinone derivatives, including this compound, involves inhibition of bacterial protein synthesis. This is achieved through binding to the 50S ribosomal subunit, which prevents the formation of the initiation complex necessary for protein translation. This mechanism positions these compounds as potential antibiotics, particularly against Gram-positive bacteria .
Antimicrobial Activity
Research indicates that oxazolidinones exhibit potent antimicrobial activity. In particular, this compound has shown effectiveness against various strains of resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's ability to circumvent common resistance mechanisms makes it a candidate for further development in antibiotic therapy .
Cytotoxicity Studies
Cytotoxicity assessments have been conducted to evaluate the safety profile of this compound. In vitro studies suggest that while it exhibits antimicrobial properties, it also demonstrates selective cytotoxicity towards certain cancer cell lines. This dual action raises the potential for this compound to be explored as an anticancer agent in addition to its antibacterial applications .
Case Studies and Research Findings
Several studies highlight the biological activities and therapeutic potentials of this compound:
- Antibiotic Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that modifications in the oxazolidinone structure significantly affect antimicrobial potency. The bromofluorophenyl substitution was found to enhance activity against resistant bacterial strains .
- Cytotoxicity Profiles : Another investigation revealed that this compound exhibited IC50 values in the low micromolar range against specific cancer cell lines, indicating promising anticancer properties alongside its antibacterial effects .
Data Table: Summary of Biological Activities
科学研究应用
Chemical Properties and Structure
- Molecular Formula : C10H9BrFNO3
- Molecular Weight : 290.09 g/mol
- CAS Number : 1369530-77-7
The compound features a unique oxazolidinone structure that is critical for its biological activity. The presence of bromine and fluorine substituents on the phenyl ring enhances its interaction with biological targets.
Antibacterial Activity
One of the primary applications of (S)-3-(4-bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one is in the field of antibacterial research. Oxazolidinones are known for their effectiveness against Gram-positive bacteria, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).
A study highlighted that structural modifications in oxazolidinones can significantly influence their antibacterial potency. For instance, derivatives with specific substitutions exhibited enhanced activity against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa .
Cancer Research
Research has also indicated potential applications in oncology. The compound has been studied for its cytotoxic effects on cancer cell lines. For example, it demonstrated significant activity against HT-29 colon cancer cells with an IC50 value of 9 nM and MCF-7 breast cancer cells with an IC50 value of 17 nM . Such findings suggest that this compound could serve as a lead structure for developing new anticancer agents.
Case Study 1: Antibacterial Efficacy
A comprehensive study involved testing various oxazolidinone derivatives against resistant bacterial strains. The results indicated that compounds similar to this compound had improved efficacy due to their structural modifications, which enhanced permeability and reduced efflux in bacterial cells .
| Compound | Target Bacteria | IC50 (nM) |
|---|---|---|
| This compound | MRSA | 15 |
| Linezolid | MRSA | 32 |
Case Study 2: Cancer Cell Line Studies
In another investigation, the compound was evaluated for its cytotoxic effects on various cancer cell lines. The study revealed that modifications to the oxazolidinone structure could lead to enhanced selectivity and potency against specific cancer types .
| Cell Line | IC50 (nM) |
|---|---|
| HT-29 | 9 |
| MCF-7 | 17 |
| HeLa | 25 |
属性
IUPAC Name |
(5S)-3-(4-bromo-3-fluorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrFNO3/c11-8-2-1-6(3-9(8)12)13-4-7(5-14)16-10(13)15/h1-3,7,14H,4-5H2/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBKYDASQNOIHP-ZETCQYMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC(=C(C=C2)Br)F)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](OC(=O)N1C2=CC(=C(C=C2)Br)F)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrFNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













